molecular formula C8H5BrFNS B1448953 2-Bromo-6-fluoro-4-methylbenzothiazole CAS No. 1019117-37-3

2-Bromo-6-fluoro-4-methylbenzothiazole

Cat. No. B1448953
M. Wt: 246.1 g/mol
InChI Key: CKDWCQLRGQBNNR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Bromo-6-fluoro-4-methylbenzothiazole consists of a benzothiazole ring substituted with a bromine atom at the 2nd position, a fluorine atom at the 6th position, and a methyl group at the 4th position .

Scientific Research Applications

Potential as PET Cancer Imaging Agents

Fluorinated 2-arylbenzothiazoles, closely related to 2-Bromo-6-fluoro-4-methylbenzothiazole, have shown potent and selective inhibitory activity against various cancer cell lines. A study highlighted the synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles, which may serve as novel probes for positron emission tomography (PET) imaging to detect tyrosine kinase in cancers. This approach offers a promising avenue for diagnosing and monitoring the progression of cancer through non-invasive imaging techniques (Wang et al., 2006).

Antitumor Activities

Several studies have examined the antitumor properties of fluorinated benzothiazoles. For instance, mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles were synthesized and evaluated for their cytotoxicity in vitro. These compounds exhibited potent cytotoxicity in sensitive human breast and colon cell lines, showcasing their potential as antitumor agents (Hutchinson et al., 2001).

Physicochemical and Spectroscopic Properties

Research on halogen-substituted benzothiazoles, including compounds similar to 2-Bromo-6-fluoro-4-methylbenzothiazole, has explored their spectroscopic and photophysical properties. These studies have found that halogenation can influence the electronic absorption and fluorescence emission maxima, offering insights into the design of new fluorescent materials for various applications (Misawa et al., 2019).

Antimicrobial and Antioxidant Activities

Further investigations have delved into the antimicrobial and antioxidant potentials of benzothiazole derivatives. For example, microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine rings showed promising antimicrobial analogs, highlighting the compound's versatility beyond cancer research (Desai et al., 2013).

properties

IUPAC Name

2-bromo-6-fluoro-4-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNS/c1-4-2-5(10)3-6-7(4)11-8(9)12-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDWCQLRGQBNNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401282663
Record name 2-Bromo-6-fluoro-4-methylbenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401282663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-fluoro-4-methylbenzothiazole

CAS RN

1019117-37-3
Record name 2-Bromo-6-fluoro-4-methylbenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1019117-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-fluoro-4-methylbenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401282663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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